An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine, engineered for specific applications in biochemical and pharmaceutical research. The introduction of two nitro groups to the phenolic ring and the esterification of the carboxyl group significantly alter its chemical properties, rendering it a valuable tool for investigating post-translational modifications, particularly those involving nitrotyrosine, and in the fields of protein engineering and drug design. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, methods for analytical characterization, its known biological interactions, and essential safety and handling guidelines.
Introduction: A Molecule Designed for Inquiry
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester, with the IUPAC name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate, is a synthetically modified amino acid derivative. The core L-tyrosine structure is modified in three key ways: acetylation of the alpha-amino group, dinitration of the aromatic ring at positions 3 and 5, and esterification of the carboxyl group with ethanol. These modifications are not arbitrary; they are deliberately introduced to modulate the molecule's reactivity, solubility, and interaction with biological systems.
The presence of the nitro groups makes it an analogue of 3-nitrotyrosine, a biomarker for oxidative stress. This allows researchers to use N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester as a probe in studies related to nitrative stress and its pathological consequences. The ethyl ester group increases the compound's hydrophobicity, which can enhance its permeability across cellular membranes compared to its non-esterified counterpart, expanding its utility in cell-based assays.[] The N-acetyl group protects the amino terminus, preventing unwanted side reactions and making it suitable for specific applications in peptide synthesis and modification studies.[]
This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required for its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is paramount for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Source |
| CAS Number | 29358-99-4 | [2][3] |
| Molecular Formula | C₁₃H₁₅N₃O₈ | [][3] |
| Molecular Weight | 341.28 g/mol | [] |
| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | [] |
| Synonyms | Ac-Tyr{3,5-(NO₂)₂}-OEt, Ac-3,5-dinitro-Tyr-OEt | [] |
| Appearance | Expected to be a solid, likely pale yellow, due to the nitro-aromatic system. | Inferred from related compounds |
| Storage | Store at 2-8 °C. | [] |
Synthesis and Purification
The synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester involves a multi-step process starting from L-tyrosine. The following protocol is based on established chemical transformations for amino acid modification, including a historical method for the synthesis of related dinitro-tyrosine derivatives.[4]
Synthesis Workflow
Caption: A three-step synthesis workflow for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester.
Detailed Experimental Protocol
Step 1: Synthesis of N-Acetyl-L-tyrosine
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Disperse L-tyrosine in water.
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Slowly add a 30% sodium hydroxide solution dropwise with stirring until the L-tyrosine is completely dissolved, maintaining an alkaline pH.
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Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concomitant addition of 30% sodium hydroxide solution.
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After the addition of acetic anhydride is complete, continue stirring at room temperature for 1-2 hours.
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Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7 to precipitate the N-Acetyl-L-tyrosine.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of N-Acetyl-3,5-dinitro-L-tyrosine
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Carefully add N-Acetyl-L-tyrosine in portions to a stirred mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5 °C) using an ice-salt bath.
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After the addition is complete, allow the reaction to proceed at a controlled temperature until the nitration is complete (monitoring by TLC is recommended).
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Pour the reaction mixture onto crushed ice to precipitate the dinitrated product.
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Filter the resulting solid, wash thoroughly with cold water to remove excess acid, and dry.
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Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure N-Acetyl-3,5-dinitro-L-tyrosine.[4]
Step 3: Synthesis of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester
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Suspend N-Acetyl-3,5-dinitro-L-tyrosine in anhydrous ethanol.
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Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.
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After the addition, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
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Remove the excess ethanol and thionyl chloride under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Analytical Characterization
The identity and purity of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester should be confirmed using a combination of analytical techniques. While some suppliers do not provide analytical data for this specific compound[5], the following methods are standard for the characterization of similar molecules.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a gradient elution system of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective. Detection can be performed using a UV-Vis detector, as the dinitrated aromatic ring will have strong absorbance in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for structural confirmation. The expected proton signals for a related compound, N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, have been reported and can be used as a reference for interpreting the spectrum of the dinitrated analogue.[6] Key expected signals for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester would include:
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A triplet and a quartet for the ethyl ester protons.
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A singlet for the acetyl methyl protons.
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Doublets of doublets for the diastereotopic β-protons of the tyrosine side chain.
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A multiplet for the α-proton.
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Singlets for the aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would correspond to the calculated molecular weight of 341.28 g/mol .
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond of the amide, the C=O bonds of the amide and ester, and the N-O bonds of the nitro groups.
Biological Activity and Applications in Research
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is primarily utilized as a research chemical. Its biological activity is intrinsically linked to its structural features.
A Tool for Studying Nitrative Stress
As an analogue of nitrotyrosine, this compound is a valuable tool in studies of oxidative and nitrative stress. It can be used as a standard in analytical methods for detecting nitrotyrosine in biological samples and as a probe to study the interactions of nitrated proteins. The increased hydrophobicity due to the ethyl ester may facilitate its use in cellular models of nitrative stress.[]
Applications in Protein Engineering and Drug Design
Researchers in protein engineering and drug design can employ N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester to investigate enzyme specificity and cellular signaling mechanisms.[] The bulky and electron-withdrawing nitro groups can be used to probe the steric and electronic requirements of enzyme active sites.
Enzyme Inhibition
While the non-esterified N-Acetyl-3,5-dinitro-L-tyrosine has been reported as a pepsin inhibitor[2], the primary utility of the ethyl ester form in this context would likely be as a substrate for proteases and esterases in enzymatic assays. The hydrolysis of the ester bond can be monitored to determine enzyme activity.
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
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Skin Protection: Wear nitrile gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Handling and Storage
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Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place (2-8 °C).[]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
Conclusion
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a highly modified amino acid derivative with specialized applications in scientific research. Its unique chemical structure, combining a protected amino terminus, a dinitrated aromatic ring, and an esterified carboxyl group, makes it a valuable tool for investigating nitrative stress, probing enzyme mechanisms, and in drug design. Researchers utilizing this compound should have a thorough understanding of its properties, synthesis, and handling requirements to ensure its effective and safe use in the laboratory.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. PMC. Retrieved from [Link]
-
Chalmers, J. H., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424-3432. Retrieved from [Link]
Sources
- 2. N-Acetyl-3,5-dinitro-l-tyrosine (20767-00-4) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. N-ACETYL-3,5-DINITRO-L-TYROSINE ETHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
